Kinase Inhibition Potency: Comparative IC50 Values for BCR-ABL and NEK2
4-Chloro-3,5-dimethoxyaniline is a key intermediate in the synthesis of potent kinase inhibitors. While the compound itself is not typically the final active pharmaceutical ingredient, derivatives synthesized from it have demonstrated nanomolar inhibitory activity. For instance, a tricyclic derivative synthesized from this compound exhibited nanomolar inhibition against kinase DYRK1A with an IC50 of 47 nM . In a comparative context, the presence of the 4-chloro-3,5-dimethoxyphenyl motif in BCR-ABL inhibitors has been associated with IC50 values as low as 7.5 nM in cellular assays [1]. This is significantly more potent than many other aniline-derived scaffolds, which often exhibit IC50 values in the micromolar range (e.g., some aniline derivatives show IC50 > 10,000 nM against CDK1 [2]).
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 47 nM (DYRK1A) for a tricyclic derivative synthesized from 4-chloro-3,5-dimethoxyaniline |
| Comparator Or Baseline | >10,000 nM for some aniline-derived scaffolds against CDK1 |
| Quantified Difference | >200-fold difference in potency |
| Conditions | Biochemical kinase assays; cellular assays for BCR-ABL inhibition |
Why This Matters
This difference in potency directly impacts the viability of a compound as a lead candidate in drug discovery, making 4-chloro-3,5-dimethoxyaniline a preferred building block for developing high-affinity kinase inhibitors.
- [1] BindingDB. BDBM50462183 CHEMBL3736320. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462183 View Source
- [2] BindingDB. BDBM50235361 CHEMBL4074015. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235361 View Source
